1-Methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one
Overview
Description
1-Methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing ortho-phenylenediamine with formic acid or an equivalent reagent under acidic conditions.
Introduction of 1-Methyl Group: Methylation of the benzimidazole core is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of 2-(4-Nitrophenoxy)ethyl Group: The final step involves the nucleophilic substitution reaction between the methylated benzimidazole and 2-(4-nitrophenoxy)ethyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.
Major Products:
Reduction of Nitro Group: 1-Methyl-3-[2-(4-aminophenoxy)ethyl]benzimidazol-2-one.
Nitration: 1-Methyl-3-[2-(4-nitrophenoxy)ethyl]-5-nitrobenzimidazol-2-one.
Scientific Research Applications
1-Methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its benzimidazole core.
Medicine: Investigated for its potential use in developing new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-Methyl-2-phenylbenzimidazole: Lacks the 2-(4-nitrophenoxy)ethyl group, making it less versatile in chemical reactions.
2-(4-Nitrophenyl)benzimidazole: Lacks the 1-methyl group, affecting its biological activity.
Uniqueness: 1-Methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one is unique due to its combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-17-14-4-2-3-5-15(14)18(16(17)20)10-11-23-13-8-6-12(7-9-13)19(21)22/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOVKJMDIGPCKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CCOC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319914 | |
Record name | 1-methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660240 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
328559-26-8 | |
Record name | 1-methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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